molecular formula C9H11ClN2 B13479509 rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine

rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine

Cat. No.: B13479509
M. Wt: 182.65 g/mol
InChI Key: QMYBLLKRHDDYKB-IYSWYEEDSA-N
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Description

rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine: is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a chloro group, a methyl group, and a cyclopropyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various substituted pyrimidine derivatives . This method involves the use of functionalized enamines, triethyl orthoformate, and ammonium acetate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines.

Scientific Research Applications

rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives often act by inhibiting enzymes or receptors involved in critical biological processes. For example, they may inhibit DNA synthesis by targeting thymidylate synthase or interfere with signal transduction pathways by binding to specific receptors .

Comparison with Similar Compounds

  • 4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine
  • 6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine
  • 4-chloro-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine

Comparison: rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine is unique due to the presence of both chloro and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The cyclopropyl group adds to its structural complexity and potential interactions with biological targets.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine

InChI

InChI=1S/C9H11ClN2/c1-5-3-7(5)9-11-6(2)4-8(10)12-9/h4-5,7H,3H2,1-2H3/t5-,7-/m1/s1

InChI Key

QMYBLLKRHDDYKB-IYSWYEEDSA-N

Isomeric SMILES

C[C@@H]1C[C@H]1C2=NC(=CC(=N2)Cl)C

Canonical SMILES

CC1CC1C2=NC(=CC(=N2)Cl)C

Origin of Product

United States

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